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molecular formula C12H19IOSi B3098363 tert-Butyl(4-iodophenoxy)dimethylsilane CAS No. 133430-99-6

tert-Butyl(4-iodophenoxy)dimethylsilane

Cat. No. B3098363
M. Wt: 334.27 g/mol
InChI Key: FVXATZLWJPLBPP-UHFFFAOYSA-N
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Patent
US06563008B2

Procedure details

387 mg of irdidazole and 411 mg of tertbutyldimethylsilyl chloride is added at ambient temperature and under an inert atmosphere to 500 mg of para-iodo-phenol in 4 ml of dimethylformamide and the mixture is maintained under agitation for 15 hours at ambient temperature then for 1 hour at 40° C. The reaction medium is poured into water, and the aqueous phase is extracted with dichloromethane. The organic phase is then dried and evaporated under reduced pressure. In this way 636 mg of expected product is obtained.
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Si:5](Cl)([CH3:7])[CH3:6])([CH3:4])([CH3:3])[CH3:2].[I:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1.O>CN(C)C=O>[I:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][Si:5]([CH3:7])([CH3:6])[C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
411 mg
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Name
Quantity
500 mg
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic phase is then dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC=C(C=C1)O[Si](C(C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 636 mg
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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